[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate
CAS No.:
Cat. No.: VC16519540
Molecular Formula: C22H27NO11
Molecular Weight: 481.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27NO11 |
|---|---|
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | [3,4,5-triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C22H27NO11/c1-11(24)29-10-16-18(30-12(2)25)19(31-13(3)26)20(32-14(4)27)22(33-16)34-17(21(23)28)15-8-6-5-7-9-15/h5-9,16-20,22H,10H2,1-4H3,(H2,23,28) |
| Standard InChI Key | QXCHUKFHDDLXBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate is a complex organic compound that belongs to the class of glycosides, specifically modified with acetyl groups and a phenylethoxy moiety. This compound is of interest in various fields of research, including chemistry and pharmacology, due to its unique structure and potential applications.
Chemical Formula and Molecular Weight
-
Molecular Formula: CHNO
-
Molecular Weight: Approximately 469 g/mol (though not explicitly stated for this compound, it can be estimated based on similar structures).
Structural Components
-
The compound consists of a hexopyranoside core with three acetyl groups attached at positions 3, 4, and 5.
-
A phenylethoxy group is attached at position 6, which includes an amino and a carbonyl group.
Synonyms and Identifiers
-
While specific synonyms for this compound are not widely documented, similar compounds often have multiple names based on their chemical structure.
-
The compound is not listed in major databases like PubChem under a specific CID, but related compounds provide insight into its properties.
Chemical Synthesis
-
The synthesis of such compounds typically involves protecting group strategies to selectively acetylate the sugar moiety and introduce the phenylethoxy group.
-
Detailed synthesis protocols are not publicly available for this specific compound but can be inferred from related glycoside syntheses.
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume